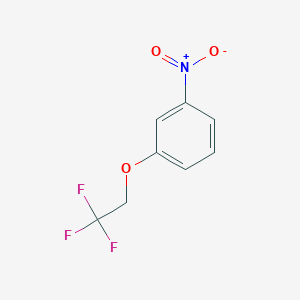

1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

Beschreibung

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules imparts profound changes to their physical and chemical properties, a strategy that has become pivotal in various fields of chemistry. alfa-chemistry.comyoutube.com The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and metabolic stability of fluorinated compounds. alfa-chemistry.com This enhanced stability is a highly desirable trait in the development of advanced materials and specialty chemicals. youtube.com

Fluorine's high electronegativity, the most powerful of any element, and its relatively small size allow it to replace hydrogen in a molecule without causing significant steric hindrance. numberanalytics.com This substitution can dramatically alter a compound's lipophilicity, electronic properties, and binding affinity to other molecules. youtube.comnumberanalytics.com Consequently, fluorinated compounds are integral to the advancement of pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comyoutube.com It is estimated that a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine, a testament to the element's transformative impact on molecular design. alfa-chemistry.comnumberanalytics.comnih.gov The unique reactivity patterns of fluorinated compounds also offer distinct advantages in synthetic chemistry, sometimes minimizing undesirable side reactions. youtube.com

The Role of the Nitrobenzene (B124822) Core in Synthetic Strategies

Nitrobenzene, a simple aromatic nitro compound with the formula C₆H₅NO₂, serves as a fundamental building block in organic synthesis. scienceinfo.combritannica.com First synthesized in 1834, it is a pale yellow, oily liquid. scienceinfo.combritannica.com The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions, making them occur more slowly than in benzene itself. britannica.com

The true synthetic utility of the nitrobenzene core lies in the versatility of the nitro group. It can be reduced to a variety of other functional groups, most notably the amino group (NH₂), to form aniline (B41778). britannica.comwikipedia.org Aniline and its derivatives are crucial precursors for a vast array of chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.org Beyond reduction to aniline, nitrobenzene can be selectively transformed into other functionalities such as azoxybenzene, azobenzene, and phenylhydroxylamine, further expanding its synthetic potential. wikipedia.org The nitro group's ability to be converted into various other functionalities makes nitrobenzene and its substituted derivatives valuable intermediates in the construction of complex organic molecules. scienceinfo.comwikipedia.org

Overview of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene as a Research Subject

This compound is an aromatic compound that integrates the key features of a nitrobenzene core and a trifluoroethoxy substituent. This combination makes it a valuable intermediate in synthetic organic chemistry. The presence of the trifluoroethoxy group can enhance lipophilicity, potentially influencing its interactions in various chemical systems.

The synthesis of this compound can be achieved through methods like the palladium-catalyzed C-O cross-coupling reaction between 3-bromonitrobenzene and 2,2,2-trifluoroethanol (B45653). Another approach involves the nucleophilic aromatic substitution of an o-nitrohalobenzene with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst. A more recent, transition-metal-free method utilizes potassium 2,2,2-trifluoroethoxide, generated from fluoroform and paraformaldehyde, which then reacts with a nitro-substituted aromatic compound. The nitro group of this compound can be reduced to an amino group, opening pathways for the synthesis of more complex molecules.

Below are the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 87014-29-7 |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| Melting Point | 53–55 °C |

| Appearance | Not specified |

| ¹H NMR (CDCl₃) | δ 7.94 (ddd, J = 8.2 Hz), 7.78 (t), 7.51 (t), 7.31 (ddd), 4.45 (q, CF₃CH₂O) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-15-7-3-1-2-6(4-7)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFBKPHTONTLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540916 | |

| Record name | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87014-29-7 | |

| Record name | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Nitro 3 2,2,2 Trifluoroethoxy Benzene

Established Synthetic Routes

Two principal methodologies have been established for the synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene: the nitration of (2,2,2-trifluoroethoxy)benzene and the etherification of a suitable halo-nitrobenzene derivative.

Nitration of Trifluoroethoxy-Substituted Benzene (B151609) Precursors

This approach involves the direct electrophilic aromatic substitution on (2,2,2-trifluoroethoxy)benzene using a nitrating agent. The success of this method hinges on controlling the position of the incoming nitro group on the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.ukfrontiersin.org The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgmasterorganicchemistry.com

The directing effect of the substituent already present on the benzene ring is the most critical factor in determining the isomeric outcome of the nitration reaction. wikipedia.org The (2,2,2-trifluoroethoxy) group (-OCH₂CF₃) is a deactivating, meta-directing group. vaia.comminia.edu.eg This is due to the strong electron-withdrawing inductive effect (-I effect) of the three fluorine atoms in the trifluoromethyl moiety. wikipedia.orgyoutube.com This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. minia.edu.eg

The deactivation is most pronounced at the ortho and para positions, which are electronically disfavored for electrophilic attack. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the meta position, which is the least deactivated site. vaia.comlibretexts.org This inherent electronic property of the trifluoroethoxy group provides excellent regioselectivity, leading predominantly to the formation of the desired this compound isomer.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron Donating (Resonance) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron Donating (Inductive) | Activating | Ortho, Para |

| -Cl (Chloro) | Electron Withdrawing (Inductive) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Electron Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Electron Withdrawing (Inductive) | Strongly Deactivating | Meta minia.edu.eg |

| -OCH₂CF₃ (Trifluoroethoxy) | Electron Withdrawing (Inductive) | Strongly Deactivating | Meta wikipedia.orgvaia.com |

While the electronic nature of the trifluoroethoxy group is the primary determinant of regioselectivity, reaction parameters can also influence the outcome.

Temperature: Nitration reactions are typically exothermic, and temperature control is crucial. For the nitration of benzene, the temperature is generally kept below 50°C to prevent multiple nitrations. chemguide.co.uk In the case of a deactivated substrate like (2,2,2-trifluoroethoxy)benzene, harsher conditions may be necessary to achieve a reasonable reaction rate. However, excessively high temperatures can decrease selectivity and potentially lead to the formation of unwanted byproducts. While small variations in temperature are unlikely to significantly alter the meta-directing effect, careful optimization is required for maximizing the yield of the desired isomer. acs.org

Etherification via Nucleophilic Aromatic Substitution

An alternative and widely used strategy for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. organicchemistrytutor.com This method involves the reaction of an activated halo-nitrobenzene with the alkoxide of 2,2,2-trifluoroethanol (B45653). The presence of a strong electron-withdrawing group, such as the nitro group, on the aromatic ring is essential to activate it for nucleophilic attack. organicchemistrytutor.com

The etherification is often performed under phase-transfer catalysis (PTC) conditions. jetir.orgptcorganics.com This technique is highly effective for reactions involving two immiscible phases, such as an organic solvent containing the halo-nitroaromatic substrate and an aqueous or solid phase containing the nucleophile (e.g., sodium or potassium 2,2,2-trifluoroethoxide). distantreader.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the alkoxide anion from the aqueous/solid phase into the organic phase. jetir.orgniscair.res.in Once in the organic phase, the "naked" and highly reactive alkoxide anion can readily attack the electron-deficient aromatic ring, displacing the halide and forming the desired ether product. ptcorganics.com PTC offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often eliminates the need for anhydrous solvents. jetir.org

Table 2: Representative Conditions for PTC-Mediated Etherification

| Substrate | Nucleophile Source | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| p-Chloronitrobenzene | Methanol (B129727)/NaOH | Polystyrene-supported PEG | - | 78-80°C | >95% researchgate.net |

| 1-Chloro-4-nitrobenzene | 1,3-Dihydroxybenzene/NaOH | MPTC | Chlorobenzene | 75°C | High niscair.res.in |

| 1-Chloro-3-nitrobenzene | 2,2,2-Trifluoroethanol/Base | Quaternary Ammonium Salt | Toluene or Chlorobenzene | 70-100°C | Typical High |

The choice of starting material is critical for this synthetic route. To obtain the target compound, this compound, a meta-substituted halo-nitrobenzene is required. Suitable precursors include:

1-Chloro-3-nitrobenzene

1-Fluoro-3-nitrobenzene

The reaction proceeds via the addition-elimination mechanism characteristic of SₙAr. organicchemistrytutor.com The nucleophile (trifluoroethoxide) attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group. This stabilization is key to the reaction's feasibility. In the final step, the halide ion is eliminated, and the aromaticity of the ring is restored, yielding the final product. organicchemistrytutor.com Fluorine is often the best leaving group in SₙAr reactions, followed by chlorine, due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to. nih.govwikipedia.org

Palladium-Catalyzed Carbon-Oxygen Cross-Coupling for Aryl Ether Formation

The formation of the aryl ether bond in this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, and by extension its C-O coupling variant, provides a powerful tool for the synthesis of aryl ethers from aryl halides and alcohols. acs.orgorganic-chemistry.orgwikipedia.org This methodology is particularly relevant for the coupling of an aryl halide, such as 1-bromo-3-nitrobenzene, with 2,2,2-trifluoroethanol.

The catalytic cycle for this transformation typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.orgprinceton.edu Subsequent coordination of the alkoxide, generated from 2,2,2-trifluoroethanol and a suitable base, followed by reductive elimination, yields the desired aryl ether and regenerates the active palladium(0) catalyst. libretexts.orgprinceton.edu The choice of ligand is crucial for the success of these reactions, especially when dealing with electron-deficient aryl halides like those bearing a nitro group. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step and improve reaction rates and yields. acs.orgwikipedia.org

Key to the successful synthesis of this compound via this method is the careful optimization of reaction parameters, including the palladium precursor, ligand, base, and solvent. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl. thermofishersci.in For an electron-deficient substrate such as 1-bromo-3-nitrobenzene, specific catalyst systems have been developed to overcome the challenges associated with the electron-withdrawing nature of the nitro group.

Table 1: Representative Conditions for Palladium-Catalyzed C-O Cross-Coupling

| Parameter | Condition | Rationale |

| Aryl Halide | 1-bromo-3-nitrobenzene | Commercially available and reactive in Pd-catalyzed couplings. |

| Alcohol | 2,2,2-Trifluoroethanol | Provides the trifluoroethoxy moiety. |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources for in situ catalyst generation. thermofishersci.in |

| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos) | Bulky and electron-rich ligands that promote reductive elimination. cas.cn |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Generates the trifluoroethoxide in situ without competing reactions. acs.org |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Solubilizes reactants and catalyst components. acs.org |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. wuxiapptec.com |

Innovative Synthetic Approaches

Visible-Light-Induced Carbon-Hydrogen Functionalization for Fluoroalkoxylation

Emerging as a powerful tool in organic synthesis, visible-light photoredox catalysis offers a milder and more sustainable alternative to traditional methods. This approach can be applied to the direct C-H functionalization of aromatic rings, including the introduction of fluoroalkoxy groups. The photocatalytic hydrogenation of nitrobenzene (B124822) to aniline (B41778) using visible light has been demonstrated, showcasing the potential for transformations of nitroaromatic compounds under these conditions. rsc.org

While a direct photocatalytic C-H trifluoroethoxylation of nitrobenzene to yield this compound is a developing area, the principles of such a transformation can be extrapolated from existing literature on the functionalization of other aromatic systems. rsc.org The reaction would likely involve the generation of a trifluoroethoxyl radical from a suitable precursor, initiated by a photocatalyst upon absorption of visible light. This radical could then undergo addition to the nitrobenzene ring. The regioselectivity of this addition would be a critical aspect to control.

Table 2: Proposed Components for Visible-Light-Induced C-H Trifluoroethoxylation

| Component | Example | Role |

| Substrate | Nitrobenzene | Aromatic core to be functionalized. |

| Fluoroalkoxy Source | 2,2,2-Trifluoroethanol | Provides the trifluoroethoxy group. |

| Photocatalyst | Ru(bpy)₃Cl₂ or organic dyes | Absorbs visible light and initiates the radical process. |

| Oxidant/Reductant | Sacrificial electron donor or acceptor | Participates in the photoredox cycle to regenerate the catalyst. |

| Solvent | Acetonitrile (B52724), DMF | Solubilizes reactants and facilitates the reaction. |

| Light Source | Blue or white LEDs | Provides the necessary energy for photocatalyst excitation. |

Metal-Free Approaches for Trifluoroethoxylation

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry. For the synthesis of this compound, metal-free approaches offer the potential for reduced cost and environmental impact.

A noteworthy metal-free method involves the in situ generation of a potent trifluoroethoxylating agent from readily available starting materials. It has been reported that fluoroform (HCF₃), a common industrial byproduct, can react with paraformaldehyde in the presence of a strong base to generate potassium 2,2,2-trifluoroethoxide. nih.govnih.gov This alkoxide is highly reactive and can be used for the nucleophilic trifluoroethoxylation of various substrates, including activated aryl halides. nih.govnih.gov

This one-pot, two-stage process first involves the formation of the potassium 2,2,2-trifluoroethoxide, followed by the addition of the aromatic substrate, such as 1-halo-3-nitrobenzene. nih.govnih.gov The reaction proceeds under mild conditions and offers a rapid and efficient route to the desired product without the need for a transition metal catalyst.

Table 3: Reaction Scheme for Metal-Free Trifluoroethoxylation

| Step | Reactants | Reagents | Product |

| 1 | Fluoroform (HCF₃), Paraformaldehyde ((CH₂O)n) | Potassium tert-butoxide (KOtBu) | Potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) nih.govnih.gov |

| 2 | 1-halo-3-nitrobenzene, CF₃CH₂OK | - | This compound |

Optimization of Synthetic Pathways for Research Scale-Up

Strategies for Enhancing Yield and Purity in Laboratory Synthesis

The successful synthesis of this compound on a laboratory scale necessitates careful optimization to maximize yield and ensure high purity. Common strategies involve the systematic variation of reaction parameters and the implementation of effective purification techniques.

For palladium-catalyzed cross-coupling reactions, the choice of ligand and base can significantly impact the outcome, particularly with electron-deficient substrates. acs.orgresearchgate.net Screening a variety of ligands and bases is a standard approach to identify the optimal combination for a specific substrate pair. acs.org Furthermore, controlling the reaction temperature and time is crucial to prevent side reactions and decomposition of the product.

Purification of the final product is critical to remove unreacted starting materials, catalyst residues, and byproducts. For a solid compound like this compound, recrystallization is a powerful purification technique. The selection of an appropriate solvent or solvent system is paramount; the ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, while impurities remain soluble at all temperatures. orgsyn.org Common solvents for the recrystallization of nitroaromatic compounds include ethanol (B145695), methanol, and mixtures of a polar solvent with a non-polar anti-solvent like hexanes or petroleum ether. orgsyn.org

Column chromatography is another indispensable tool for purification, especially for separating compounds with similar polarities. wpmucdn.com Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. acs.orgacs.org A typical stationary phase for the purification of nitro-substituted aryl ethers would be silica (B1680970) gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). wpmucdn.comacs.orgacs.org

Table 4: Purification Strategies for this compound

| Technique | Key Considerations |

| Recrystallization | - Selection of an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). orgsyn.org- Controlled cooling to promote crystal growth.- Washing of the crystals with a cold solvent to remove surface impurities. |

| Column Chromatography | - Choice of stationary phase (typically silica gel). wpmucdn.com- Optimization of the eluent system using TLC to achieve good separation. acs.orgacs.org- Careful packing of the column to avoid channeling.- Collection of fractions and analysis by TLC to combine pure product fractions. |

Reactivity Profiles and Mechanistic Investigations of 1 Nitro 3 2,2,2 Trifluoroethoxy Benzene

Electron-Withdrawing Effects of the Trifluoroethoxy Group on Aromatic Reactivity

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a potent electron-withdrawing substituent, a characteristic that significantly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack. This effect is a composite of two opposing electronic influences: the inductive effect (-I) and the resonance effect (+M).

The oxygen atom, due to its lone pairs, can donate electron density to the aromatic ring via resonance (+M effect). However, this donating tendency is overwhelmingly counteracted by the exceptionally strong inductive pull of the three fluorine atoms on the adjacent carbon. The high electronegativity of fluorine creates a strong dipole, withdrawing electron density through the sigma (σ) bonds of the ethyl bridge and the ether linkage. wikipedia.orgrsc.org This powerful -I effect dominates the weaker +M effect of the oxygen, resulting in a net withdrawal of electron density from the benzene (B151609) ring. wikipedia.org

The electron-withdrawing nature of such fluorinated substituents can be quantified using Hammett substituent constants (σ). libretexts.org An electron-withdrawing group will have a positive σ value. researchgate.net While the specific Hammett constant for the m-trifluoroethoxy group is not widely tabulated, it is expected to be positive, reflecting its deactivating character. For comparison, the highly electron-withdrawing pentafluorosulfanyl (SF₅) group, which is considered more extreme than the trifluoromethyl (CF₃) group, has a significant positive Hammett constant. beilstein-journals.org The combined presence of the strongly deactivating nitro group and the trifluoroethoxy group makes the aromatic ring of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene highly electron-deficient.

Nucleophilic Substitution Reactions

The electron-poor nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups facilitates nucleophilic attack. wikipedia.org The nitro group is one of the most powerful activating groups for SNAr reactions. wikipedia.orglibretexts.org It activates the ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org In this compound, while the nitro group is meta to the trifluoroethoxy group, it still renders the entire ring system susceptible to nucleophilic attack, particularly at positions ortho and para to itself, should a suitable leaving group be present in those positions on a derivative molecule. nih.govyoutube.com The additional electron-withdrawing effect of the trifluoroethoxy group further enhances the electrophilicity of the ring, making it even more prone to react with nucleophiles. youtube.com

In derivatives of this compound that contain a halogen atom, the halogen can act as a leaving group in SNAr reactions. The rate of this substitution is highly dependent on the position of the halogen relative to the electron-withdrawing nitro group. Halogens positioned ortho or para to a nitro group are readily displaced by nucleophiles. libretexts.org

For instance, studies on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that the fluorine atom, activated by the meta-positioned nitro and pentafluorosulfanyl groups, can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net Similarly, a derivative such as 1-chloro-2-nitro-4-(2,2,2-trifluoroethoxy)benzene would be highly susceptible to nucleophilic attack at the carbon bearing the chlorine atom. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atoms of the ortho-positioned nitro group. In the subsequent step, the aromaticity of the ring is restored by the elimination of the halide ion. libretexts.org Research has shown that even the nitro group itself can be displaced in some SNAr reactions on highly activated systems.

The solvent plays a critical role in SNAr reactions, primarily by stabilizing the charged intermediates and transition states. nih.gov The formation of the negatively charged Meisenheimer complex is the rate-determining step in many SNAr reactions. Polar solvents, especially polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), are effective at stabilizing this anionic intermediate, thereby accelerating the reaction. nih.gov Protic solvents like methanol (B129727) and water can also be used and can stabilize the anion through hydrogen bonding. libretexts.org

Kinetic studies on SNAr reactions in mixed solvent systems, such as methanol-DMSO mixtures, have shown that the reaction rate constant can increase as the polarity and hydrogen-bond accepting ability of the solvent mixture increases. nih.gov The choice of solvent can therefore be a crucial parameter for controlling the reaction pathway and achieving desired outcomes in the nucleophilic substitution reactions of this compound and its derivatives.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a synthetic route to an important class of substituted anilines. This transformation is a cornerstone of synthetic organic chemistry. vedantu.com

The conversion of this compound to 3-(2,2,2-trifluoroethoxy)aniline (B172331) is a key synthetic step, often achieved with high efficiency using several established methods. The two most common approaches are catalytic hydrogenation and chemical reduction with metals in acidic media. vedantu.com

Catalytic hydrogenation involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. vedantu.com Palladium on carbon (Pd/C) and Raney nickel are highly effective catalysts for this transformation. These reactions are typically run under mild conditions and provide excellent yields of the corresponding aniline (B41778).

Chemical reduction using a metal, such as iron (Fe) or tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl) is another robust method. vedantu.comyoutube.com The reduction with iron and HCl is often preferred, particularly in industrial settings, because the iron(II) chloride (FeCl₂) that is formed can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction. shaalaa.comstackexchange.com

The table below summarizes common conditions for the synthesis of 3-(2,2,2-Trifluoroethoxy)aniline from its nitro precursor.

| Method | Reagents & Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 1–3 atm H₂, 25–50°C, Ethanol (B145695) or DMF solvent | >90% | |

| Catalytic Hydrogenation | H₂, Raney Nickel | 1–3 atm H₂, 25–50°C, Ethanol or DMF solvent | >90% | |

| Chemical Reduction | Iron (Fe), Hydrochloric Acid (HCl) | Typically reflux in a solvent like ethanol/water | High | vedantu.comstackexchange.com |

Catalytic Hydrogenation Methodologies

The reduction of the nitro group in aromatic compounds is a fundamental transformation, providing access to anilines that are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The catalytic hydrogenation of this compound to 3-(2,2,2-trifluoroethoxy)aniline is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.

Commonly employed catalysts for this transformation include noble metals such as palladium and platinum supported on activated carbon (Pd/C or Pt/C), as well as Raney nickel. These reactions are generally performed in solvents like ethanol or dimethylformamide (DMF) to ensure the substrate is fully dissolved. The reaction conditions are typically mild, often proceeding at temperatures between 25-50°C and hydrogen pressures of 1 to 3 atmospheres.

Research on the isomeric compound, 4-(2,2,2-trifluoroethoxy)nitrobenzene, demonstrates a highly efficient methodology. Using palladium on carbon (Pd/C) as the catalyst in an ethanol solvent at 70°C, the corresponding 4-(2,2,2-trifluoroethoxy)aniline (B1362295) was obtained in 97% yield with 99.9% purity after a reaction time of just one hour. This provides a strong model for the expected reactivity and conditions applicable to the 3-substituted isomer.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| 3-(2,2,2-trifluoroethoxy)nitrobenzene | Pd/C or Raney Ni | Ethanol or DMF | 25-50 | 1-3 | >90 |

| 4-(2,2,2-trifluoroethoxy)nitrobenzene | Pd/C | Ethanol | 70 | Not Specified | 97 |

| Nitrobenzene (B124822) | Fe/HCl | Water/Acid | Reflux | Atmospheric | ~85 |

Oxidation Reactions

The oxidation of this compound is challenging and not well-documented in scientific literature. The aromatic ring of this compound is significantly deactivated towards oxidative degradation due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the 2,2,2-trifluoroethoxy group (-OCH₂CF₃). nih.govwikipedia.org

Detailed Mechanistic Studies

Detailed kinetic studies for the reactions of this compound are not widely available. However, the kinetics of the catalytic hydrogenation of nitroaromatic compounds, in general, have been extensively investigated. These complex multiphase reactions are often described using the Langmuir-Hinshelwood kinetic model, which accounts for the adsorption of reactants (the nitroaromatic compound and hydrogen) onto the catalyst surface, the surface reaction, and the desorption of the product.

| Kinetic Model | Parameter | Typical Value/Observation |

|---|---|---|

| Langmuir-Hinshelwood | Reaction Order (Nitroarene) | Often 1st order |

| Langmuir-Hinshelwood | Reaction Order (H₂) | Variable, depends on pressure |

| Arrhenius Equation | Activation Energy (Ea) | ~40-60 kJ/mol |

The catalytic hydrogenation of nitroarenes is understood to proceed through a series of intermediate species. The classical mechanism, first proposed by Haber, involves two distinct pathways: a direct route and a condensation route. Both pathways share common early intermediates.

The direct pathway involves the stepwise reduction of the nitro group on the catalyst surface:

Nitroarene (Ar-NO₂) → Nitrosoarene (Ar-NO)

Nitrosoarene (Ar-NO) → N-Arylhydroxylamine (Ar-NHOH)

N-Arylhydroxylamine (Ar-NHOH) → Aniline (Ar-NH₂)

The condensation pathway involves the reaction between the nitroso and hydroxylamine (B1172632) intermediates to form an azoxy compound (Ar-N=N(O)-Ar), which is then further reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to two molecules of the aniline.

The formation of N-phenylhydroxylamine as an unstable intermediate during nitrobenzene reduction is a known risk, as its decomposition can be exothermic and lead to uncontrolled reactions. youtube.com The choice of catalyst can influence the dominant pathway. On noble metal catalysts like platinum, the reaction typically follows the direct route involving hydrogenation steps to form nitrosobenzene (B162901) and then phenylhydroxylamine. In contrast, studies on non-noble metals like nickel suggest an alternative mechanism where the N-O bonds are cleaved first, leading to a surface-bound nitrene-like species (Ar-N) that is subsequently hydrogenated. The detection of these intermediates is often challenging due to their high reactivity, but their presence is inferred from kinetic modeling and by trapping experiments or analysis of byproducts.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum reveals distinct signals for the aromatic protons and the aliphatic protons of the trifluoroethoxy group.

The aromatic region (δ 7.0-8.5 ppm) displays a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The electron-withdrawing nature of both the nitro (-NO₂) group and the trifluoroethoxy (-OCH₂CF₃) group deshields the aromatic protons. The proton situated between the two substituents (H-2) is expected to be the most deshielded. The proton at the 4-position will also be significantly deshielded due to its ortho relationship to the nitro group. The proton at the 6-position is ortho to the ether group, and the H-5 proton is meta to both.

The aliphatic region features a quartet for the methylene (B1212753) (-CH₂-) protons around δ 4.45 ppm. This splitting pattern arises from the coupling to the three adjacent fluorine atoms of the trifluoromethyl (-CF₃) group.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.94 | ddd | J ≈ 8.2 | Aromatic H |

| ~7.78 | t | Aromatic H | |

| ~7.51 | t | Aromatic H | |

| ~7.31 | ddd | Aromatic H | |

| 4.45 | q | ³J(H,F) ≈ 8.0 | -OCH₂CF₃ |

Note: Precise assignment of individual aromatic protons requires advanced 2D NMR techniques.

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the trifluoroethoxy side chain.

The carbons directly attached to the electron-withdrawing nitro (C-1) and trifluoroethoxy (C-3) groups are significantly influenced. The carbon bearing the nitro group (C-1) typically appears downfield. The carbon attached to the ether oxygen (C-3) is also shifted downfield. The remaining aromatic carbons (C-2, C-4, C-5, C-6) appear at chemical shifts influenced by the combined inductive and resonance effects of the substituents. stackexchange.com The aliphatic methylene carbon (-OCH₂) signal is split into a quartet due to coupling with the three fluorine atoms, while the trifluoromethyl carbon (-CF₃) appears as a quartet due to one-bond coupling to the fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment |

|---|---|---|

| ~159 | s | C-3 (Ar-O) |

| ~149 | s | C-1 (Ar-NO₂) |

| ~131 | s | C-5 |

| ~125 | s | C-6 |

| ~123.5 (q) | q, ¹J(C,F) | -CF₃ |

| ~119 | s | C-4 |

| ~113 | s | C-2 |

| ~65 | q, ²J(C,F) | -OCH₂- |

Note: These are estimated values based on substituent effects. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used specifically to observe the fluorine atoms in a molecule. For this compound, all three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a triplet due to coupling with the two adjacent methylene protons (-OCH₂-). The chemical shift is characteristic for a trifluoroethoxy group attached to an aromatic ring. Based on similar structures, the signal is anticipated to appear around δ -74 to -75 ppm relative to a CFCl₃ standard. beilstein-journals.orgrsc.org

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of complex spectra. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for confirming regiochemistry by identifying atoms that are close in space, regardless of their bonding connectivity. rsc.org

In the case of this compound, a NOESY experiment would show cross-peaks between the protons of the methylene group (-OCH₂-) and the aromatic protons at the C-2 and C-4 positions. The presence of these correlations provides definitive proof of the 1,3-substitution pattern, as these protons are in close spatial proximity to the ethoxy side chain. This would distinguish it from the 1,2- and 1,4-isomers, where different spatial relationships would be observed.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. The molecular formula for this compound is C₈H₆F₃NO₃. HRMS can confirm this composition by measuring the mass of the molecular ion to several decimal places.

The fragmentation pattern in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da).

Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen, leading to ions corresponding to the nitrophenoxy radical or the trifluoroethoxy cation.

Loss of the side chain: A peak representing the loss of the entire trifluoroethoxy group.

Table 4: Calculated Exact Masses for HRMS Analysis of C₈H₆F₃NO₃

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₈H₆F₃NO₃]⁺ | 221.0294 |

| [M+H]⁺ | [C₈H₇F₃NO₃]⁺ | 222.0373 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass: 221.13 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 222.14.

The fragmentation pattern is predictable based on the functional groups present. Aromatic nitro compounds are known to exhibit characteristic fragmentation pathways. youtube.com The primary fragmentation events for the [M+H]⁺ ion would likely involve:

Loss of NO₂: A neutral loss of the nitro group (46.01 Da) to yield a fragment ion at m/z 176.13.

Loss of NO: A neutral loss of nitric oxide (30.01 Da), resulting in an ion at m/z 192.13.

Cleavage of the Ether Bond: Fragmentation can occur at the C-O ether linkage, leading to the loss of the trifluoroethoxy group or parts of it. For instance, cleavage could produce a nitrophenoxy cation at m/z 138.03.

These predicted fragmentation patterns provide a reliable method for confirming the compound's identity and the connectivity of its constituent parts.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 222.14 | Protonated molecular ion |

| [M-NO+H]⁺ | 192.13 | Loss of Nitric Oxide (NO) |

| [M-NO₂]⁺ | 176.13 | Loss of Nitro Group (NO₂) |

| [C₆H₄NO₃]⁺ | 138.03 | Cleavage of the ether bond |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a detailed fingerprint of the molecule by probing the vibrational modes of its chemical bonds.

The FT-IR spectrum of this compound is characterized by several strong absorption bands corresponding to its specific functional groups. The spectrum for the related compound nitrobenzene (B124822) shows characteristic peaks for the nitro group and the aromatic ring. nist.gov The presence of the trifluoroethoxy group introduces additional distinctive bands.

Key expected absorption bands include:

NO₂ Vibrations: Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected in the regions of 1540-1625 cm⁻¹ and 1360-1400 cm⁻¹, respectively.

C-F Vibrations: The trifluoromethyl group (-CF₃) will produce very strong absorption bands typically found in the 1000-1300 cm⁻¹ range.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region.

Ether Linkage: The aryl-alkyl ether (Ar-O-CH₂) linkage gives rise to C-O-C stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Table 2: Predicted FT-IR Characteristic Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |

| 1540 - 1625 | Strong | NO₂ Asymmetric Stretch |

| 1450 - 1600 | Medium | Aromatic C=C Ring Stretch |

| 1360 - 1400 | Strong | NO₂ Symmetric Stretch |

| 1200 - 1300 | Very Strong | C-F Stretch |

| 1240 - 1280 | Strong | Asymmetric Ar-O-C Stretch |

| 1000 - 1100 | Strong | Symmetric Ar-O-C Stretch |

| 835 - 890 | Medium | NO₂ Scissoring Bend sigmaaldrich.com |

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For this molecule, the symmetric stretch of the nitro group, which is strong in IR, is also expected to be a prominent band in the Raman spectrum, often observed around 1350 cm⁻¹. researchgate.net

Other expected key signals include:

Ring Breathing Mode: A sharp, intense band corresponding to the symmetric "breathing" of the benzene ring is expected near 1000 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending modes of the aromatic ring will also be present.

NO₂ Deformation: The deformation vibrations of the nitro group, such as wagging, are typically observed at lower frequencies.

The combination of FT-IR and FT-Raman spectra provides a comprehensive vibrational profile, allowing for unambiguous identification.

Table 3: Predicted FT-Raman Characteristic Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Ring Stretch |

| ~1350 | Strong | NO₂ Symmetric Stretch researchgate.net |

| ~1000 | Strong | Aromatic Ring Breathing (Trigonal) |

| ~850 | Medium | NO₂ Deformation |

| < 400 | Medium | NO₂ Wagging Vibration |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of nitroaromatic compounds is typically dominated by strong absorptions arising from π → π* transitions. For nitrobenzene in a non-polar solvent, a strong charge-transfer band from the ring to the nitro group occurs around 252-265 nm. stackexchange.comresearchgate.net A much weaker absorption, corresponding to a forbidden n → π* transition of the nitro group, can be observed at longer wavelengths (~350 nm). nist.gov

The presence of the electron-withdrawing trifluoroethoxy group at the meta position is expected to cause a slight hypsochromic (blue) or bathochromic (red) shift of these absorption maxima due to its influence on the electronic structure of the benzene ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~260 | High | π → π | Nitro-substituted Benzene Ring stackexchange.comnist.gov |

| ~350 | Low | n → π | Nitro Group (NO₂) nist.gov |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as 3-nitrobenzonitrile (B78329) and other substituted nitrobenzenes, allow for a detailed prediction of its key structural features. nih.gov

In similar structures, the nitro group is often found to be slightly twisted out of the plane of the benzene ring. nih.gov The C-NO₂ bond length is typically around 1.47 Å, and the N-O bond lengths are approximately 1.22 Å. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the aromatic rings. nih.gov

Table 5: Predicted X-ray Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value | Reference Analogue Feature |

| Crystal System | Monoclinic / Orthorhombic | Common for substituted benzenes |

| C(aromatic)-N(nitro) Bond Length | ~1.47 Å | Typical C-N single bond to an sp² carbon nih.gov |

| N-O Bond Length | ~1.22 Å | Characteristic of a nitro group nih.gov |

| C(aromatic)-O(ether) Bond Length | ~1.36 Å | Typical aryl-ether bond length |

| O(ether)-C(alkyl) Bond Length | ~1.43 Å | Typical alkyl-ether bond length |

| C-F Bond Length | ~1.33 Å | Standard C-F bond length |

| NO₂ Group Dihedral Angle | 5-15° | Nitro group often slightly tilted from the ring plane nih.gov |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing nitroaromatic compounds. cdc.gov A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com Detection is usually performed with a UV detector set to the λmax of the compound (~260 nm). A pure sample would exhibit a single, sharp peak at a characteristic retention time.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for analysis. Due to the compound's volatility, it is well-suited for GC. A non-polar or mid-polarity capillary column, such as a DB-5 or DB-1701, would be effective for separation. epa.gov The electron capture detector (ECD) is highly sensitive to nitro and halogenated compounds, making it an excellent choice for trace analysis. cdc.gov GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification and purity assessment. researchgate.netresearchgate.nethpst.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is primarily employed to determine the purity of the compound and to quantify its presence in reaction mixtures. While specific, detailed HPLC protocols for this compound are not extensively documented in publicly available literature, general methods for nitroaromatic compounds can be adapted for its analysis.

A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For nitroaromatic compounds, an ODS (octadecylsilyl) or C18 column is frequently utilized. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic system possesses a strong chromophore. cdc.gov

A reversed-phase HPLC method is suitable for the determination of reduction products of 1,3-dinitrobenzene (B52904) in the presence of the parent compound, and similar principles can be applied to this compound and its potential impurities or byproducts. cdc.gov The derivatization of related amino-group-containing compounds with trifluoroacetic anhydride (B1165640) has been shown to potentially increase the sensitivity of HPLC-UV detection, a technique that could be relevant in analyzing trace impurities. cdc.gov

Representative HPLC Parameters for Nitroaromatic Compounds:

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| pH Modifier | 0.1% Phosphoric Acid or 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength between 210-260 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

It is important to note that the optimal conditions for the analysis of this compound would need to be empirically determined and validated.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis, identifying the presence of starting materials, intermediates, and byproducts, and for preliminary purity assessment.

In a typical TLC analysis of a nitroaromatic compound, a silica (B1680970) gel plate serves as the stationary phase. The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compound. For moderately polar compounds like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The ratio of these solvents is adjusted to achieve optimal separation, which is indicated by the retention factor (Rf) value.

Visualization of the compound on the TLC plate is typically achieved under UV light, where the aromatic system will show as a dark spot on a fluorescent background. For compounds without a strong chromophore or for enhanced sensitivity, specific staining reagents can be employed. For nitroaromatics, a common method involves reduction of the nitro group on the TLC plate, followed by diazotization and coupling to form a colored azo dye. ijcps.org For instance, spraying with a solution of stannous chloride can reduce the nitro group to an amine, which can then be visualized by further reaction.

A study on the TLC of nitrobenzene provides a general framework that can be adapted. In this method, after development, the plate was sprayed with a solution of sodium nitrite (B80452) followed by an alkaline solution of β-naphthol, resulting in the formation of an intensely colored spot. ijcps.org The Rf value is a characteristic of the compound in a specific solvent system and can be used for identification purposes by comparison with a standard.

General TLC Parameters for Nitroaromatic Compounds:

| Parameter | Typical Condition/Material |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Benzene:Acetone:Ethyl Alcohol (e.g., 8:1:1 v/v) ijcps.org |

| Development | In a closed chamber saturated with the mobile phase |

| Visualization | UV light (254 nm) or chemical staining |

The specific Rf value for this compound will depend on the exact mobile phase composition and must be determined experimentally.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. globalresearchonline.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized geometry, vibrational frequencies, and various electronic properties. globalresearchonline.netnih.gov For 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, DFT provides a framework to understand how the interplay between the nitro and trifluoroethoxy substituents dictates the molecule's characteristics.

The electronic character of the benzene (B151609) ring in this compound is significantly influenced by the strong electron-withdrawing nature of its two substituents.

Nitro Group (-NO₂): The nitro group is a classic and powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away through both a strong negative inductive effect (-I) and a negative resonance effect (-M). quora.comwikipedia.org The resonance effect delocalizes the ring's π-electrons into the nitro group, creating partial positive charges at the ortho and para positions relative to the substituent. wikipedia.org

Trifluoroethoxy Group (-OCH₂CF₃): The trifluoroethoxy group also acts as an electron-withdrawing substituent, primarily through a potent inductive effect (-I). The high electronegativity of the three fluorine atoms strongly polarizes the C-F bonds, which in turn withdraws electron density from the ethoxy chain, the ether oxygen, and ultimately from the benzene ring. libretexts.org While the ether oxygen atom possesses lone pairs that could potentially donate electron density via resonance (+M), this effect is significantly diminished by the overwhelming inductive pull of the trifluoromethyl moiety.

The combined influence of these two groups renders the aromatic ring of this compound significantly electron-deficient compared to benzene itself. This deactivation makes the molecule less susceptible to electrophilic attack. libretexts.org

Fukui functions are conceptual DFT descriptors that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The function ƒ⁻(r) approximates the density of the highest occupied molecular orbital (HOMO) and indicates susceptibility to electrophilic attack. mdpi.com

For aromatic systems containing a nitro group, the Fukui function can reveal important reactivity trends. The strong electron-withdrawing nature of the nitro group leads to low or even negative Fukui values on the atoms of the nitro moiety itself, indicating a lack of nucleophilic character. mdpi.com In this compound, both substituents direct electrophilic attack to the meta positions. The C4, C6, and C2 positions are predicted to be the most likely sites for electrophilic substitution, as the ortho and para positions (relative to the nitro group) are strongly deactivated by resonance. DFT calculations would quantify the local reactivity, confirming that the electron density is highest at these meta-positions, making them the most favorable for interaction with electrophiles.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. nih.govresearchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. globalresearchonline.net

In substituted nitrobenzenes, the HOMO is typically a π-orbital located primarily on the benzene ring, while the LUMO is a π*-orbital with significant density on the nitro group. researchgate.netosti.gov This distribution facilitates charge transfer from the ring to the nitro group upon electronic excitation. For this compound, DFT calculations are expected to show a similar pattern. The HOMO-LUMO gap is anticipated to be relatively small, characteristic of nitroaromatic compounds. researchgate.net

Table 1: Representative DFT-Calculated Frontier Orbital Energies This table presents typical energy values for nitroaromatic compounds, illustrating the expected range for this compound based on calculations of similar molecules.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 to -8.5 | Primarily localized on the benzene ring and ether oxygen. Represents the ability to donate an electron. |

| LUMO Energy | -2.5 to -3.5 | Primarily localized on the nitro group. Represents the ability to accept an electron. osti.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | Indicates chemical reactivity and the energy required for electronic excitation. globalresearchonline.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and preferred spatial arrangements.

Key areas of investigation using MD would include:

Torsional Angles: Analysis of the rotation around the C1-N bond and the C3-O bond. While the C1-N bond in nitrobenzene (B124822) has a low rotational barrier, the steric bulk of the trifluoroethoxy group may influence its rotational freedom. nih.gov

Conformation of the Trifluoroethoxy Chain: MD simulations can explore the various conformations of the -OCH₂CF₃ side chain, identifying the most stable (lowest energy) rotamers and the energy barriers between them.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how intermolecular interactions with the solvent affect the conformational preferences of the solute molecule.

These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its interactions in a realistic chemical environment. nih.gov

Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how this compound interacts with itself or with other molecules is essential. nih.gov The molecule possesses several sites capable of engaging in intermolecular interactions, including the electronegative oxygen atoms of the nitro and ether groups, the electron-deficient aromatic ring, and the fluorine atoms.

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the calculated wave function into localized orbitals, providing a clear chemical picture of bonding and intramolecular interactions. ijnc.irresearchgate.net It is particularly useful for quantifying electron delocalization and charge transfer between different parts of a molecule.

For this compound, NBO analysis would quantify:

Hyperconjugative Interactions: It measures the stabilization energy (E(2)) associated with the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Significant interactions are expected between the lone pair orbitals (LP) of the ether and nitro oxygen atoms and the antibonding π* orbitals of the aromatic ring. globalresearchonline.net

Charge Distribution: NBO provides a detailed analysis of the natural atomic charges, confirming the electron-withdrawing effects of the substituents by showing a net positive charge on the ring carbons and a negative charge on the nitro and fluorine atoms.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table shows hypothetical but representative strong intramolecular interactions for this compound, as would be revealed by NBO analysis. Values are based on analyses of similar substituted benzenes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O-ether) | π* (C-C ring) | ~5 - 15 | Resonance stabilization from ether oxygen to the ring. |

| π (C-C ring) | π* (N-O nitro) | ~15 - 25 | Strong delocalization from the ring into the nitro group. globalresearchonline.net |

| σ (C-C ring) | σ* (C-F) | ~1 - 3 | Inductive withdrawal from the ring towards the CF₃ group. |

Quantum Theory of Atoms in Molecules (AIM) Topology

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic interactions and chemical bonds based on the topology of the electron density. researchgate.net This analysis partitions a molecule into atomic basins and identifies critical points in the electron density, which are indicative of bonding interactions. researchgate.net The bond critical points (BCPs) are of particular interest as the properties at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature and strength of the chemical bonds. researchgate.netresearchgate.net

While specific QTAIM data for this compound is not available in the reviewed literature, analysis of related compounds such as nitrobenzene and fluoro-substituted aromatics allows for a detailed inference of its topological characteristics.

For the nitro group, the C–NO₂ bond is expected to exhibit characteristics of a covalent bond with a significant degree of charge depletion from the carbon atom towards the highly electronegative nitrogen and oxygen atoms. In related nitroaromatic compounds, the electron density at the C–N BCP is typically high, and the Laplacian of the electron density is negative, which is characteristic of a shared-type interaction. researchgate.net The N–O bonds within the nitro group will also display covalent character.

The trifluoroethoxy group introduces both inductive and weak resonance effects. The highly electronegative fluorine atoms will polarize the electron density along the C-F and C-O bonds. In studies of similar fluorinated compounds, the C-F bond critical points show electron density shifted towards the fluorine atom. researchgate.net The C-O bond connecting the ethoxy linker to the benzene ring will also be characterized by a BCP indicative of a polarized covalent bond.

The interactions within the benzene ring are also influenced by the substituents. The C-C bonds of the aromatic ring will maintain their characteristic bond paths and critical points, but the electron density distribution around the ring will be perturbed. The electron-withdrawing nature of both the nitro and trifluoroethoxy groups will lead to a general decrease in electron density at the ring's bond critical points compared to unsubstituted benzene.

A summary of expected topological parameters at key bond critical points, based on data from analogous compounds, is presented in the table below.

| Bond | Expected Electron Density (ρ(r)) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Nature of Interaction |

| C-NO₂ | High | Negative | Polar Covalent |

| N-O | High | Negative | Polar Covalent |

| C-O (ethoxy) | Moderate | Negative | Polar Covalent |

| C-F | High | Positive | Polar Covalent |

| Aromatic C-C | Moderate | Negative | Covalent |

This table presents inferred data based on the analysis of structurally similar molecules in the absence of direct computational studies on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attack. Current time information in Oneida County, US.researchgate.net The MEP surface is color-coded to represent different regions of electrostatic potential, where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential). researchgate.net

For this compound, the MEP map is expected to be dominated by the strong electron-withdrawing character of the nitro group and the trifluoroethoxy group.

The most prominent feature of the MEP map would be a region of intense negative electrostatic potential localized around the oxygen atoms of the nitro group. ias.ac.inresearchgate.net This area represents the most likely site for electrophilic attack. In a study of 1,2-dimethyl-3-nitrobenzene, the electronegative potential was clearly located on the side of the nitro group region. researchgate.net

Conversely, regions of positive electrostatic potential are anticipated around the hydrogen atoms of the benzene ring and the trifluoroethoxy group. The electron-withdrawing nature of the substituents will render the aromatic ring electron-deficient, leading to a positive potential above and below the plane of the ring, although this will be less positive than in a molecule with only a single, stronger withdrawing group due to the presence of the oxygen lone pairs in the ethoxy group which can donate some electron density via resonance. ias.ac.in The hydrogen atoms of the trifluoroethoxy group will also exhibit a positive potential.

The trifluoromethyl group (CF₃) itself will significantly influence the electrostatic potential. The high electronegativity of the fluorine atoms will create a region of positive potential on the carbon atom of the CF₃ group, often referred to as a "σ-hole". This makes this site susceptible to nucleophilic interaction.

A qualitative representation of the expected MEP features is provided in the table below.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Oxygen atoms of Nitro group | Strongly Negative | Red | Susceptible to electrophilic attack |

| Aromatic Ring (π-system) | Positive | Blue/Green | Deactivated towards electrophilic substitution |

| Hydrogen atoms of Benzene Ring | Positive | Blue | Potential for weak interactions with nucleophiles |

| Trifluoromethyl Group (Fluorine atoms) | Negative | Yellow/Red | Weakly nucleophilic |

| Hydrogen atoms of Ethoxy Group | Positive | Blue | Potential for hydrogen bonding |

This table is a qualitative prediction based on the known electronic effects of the substituent groups and data from analogous molecules.

Research Applications and Derivative Synthesis in Specialized Fields

Design and Synthesis of Advanced Functional Materials

The presence of the trifluoroethoxy group makes 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene a precursor of interest for advanced functional materials, particularly in the realm of fluorinated polymers. wikipedia.org The nitro group can be chemically reduced to an amino group, yielding 3-(2,2,2-trifluoroethoxy)aniline (B172331). This resulting aniline (B41778) derivative is a valuable monomer for polymerization reactions.

Development of Fluorinated Polymers and Coatings

Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. researchgate.netmdpi.com The synthesis of these polymers typically involves the polycondensation of a diamine monomer with a dianhydride. researchgate.net By converting this compound to its corresponding diamine derivative, it can be incorporated into polyimide chains.

The introduction of fluorine-containing groups, such as trifluoroethoxy, into the polymer backbone can significantly enhance properties like hydrophobicity and reduce the material's dielectric constant. mdpi.comnih.gov While specific studies detailing the polymerization of 3-(2,2,2-trifluoroethoxy)aniline are not widely documented, the established synthetic routes for other fluorinated polyimides provide a clear framework for its potential application. researchgate.netnih.govmdpi.com For instance, fluorinated diamines are reacted with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to produce poly(amic acid)s, which are then thermally or chemically imidized to form the final polyimide film or fiber. researchgate.netmdpi.com The resulting polymers are candidates for applications in microelectronics, aerospace, and as protective coatings in harsh environments. researchgate.netnih.gov

Pharmaceutical and Agrochemical Research

In the fields of medicinal and agricultural chemistry, this compound is valued as a versatile intermediate. wikipedia.org Its functional groups—the reactive nitro group and the lipophilicity-enhancing trifluoroethoxy group—allow for diverse synthetic modifications to produce a wide range of biologically active molecules.

Intermediate in Drug Discovery and Development Programs

The structure of this compound makes it a key starting material for more complex molecules. The nitro group is particularly useful as it can be readily reduced to an amine, which can then participate in a multitude of chemical reactions to build larger molecular scaffolds. Furthermore, the trifluoroethoxy group can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical considerations in drug design. The compound's utility is also noted in the synthesis of PET tracers, where its structure can be isotopically labeled for use in medical imaging.

Synthesis of Biologically Active Derivatives

The combination of a nitroaromatic core and a fluorinated substituent provides a platform for developing derivatives with significant biological activity. mdpi.com Nitro-containing compounds have a long history in medicine, with applications ranging from antimicrobial to anticancer agents. mdpi.com

Nitroaromatic compounds are actively investigated for their potential in cancer therapy. One promising strategy involves their use as hypoxia-activated prodrugs (HAPs). rsc.org Solid tumors often contain regions of low oxygen (hypoxia), where specific enzymes can selectively reduce the nitro group of a prodrug. rsc.org This bio-reduction can transform the compound into a potent cytotoxic agent directly at the tumor site, minimizing damage to healthy, oxygenated tissues. mdpi.comrsc.org The cytotoxic effects of nitroaromatic compounds have been observed across various cancer cell lines, making derivatives of this compound potential candidates for development as targeted anticancer agents. The trifluoroethoxy group can further modulate the drug's activity and selectivity.

While the structural motifs present in this compound—such as a fluorinated phenyl ring—are found in various central nervous system (CNS) active drugs, direct research into the antidepressant properties of this specific compound or its immediate derivatives is not prominently featured in available scientific literature. Many modern antidepressants function by modulating monoamine neurotransmitter systems, and their structures are diverse. nih.govnih.gov For example, some selective serotonin (B10506) reuptake inhibitors (SSRIs) feature fluorinated phenyl groups. nih.gov However, a direct link or dedicated study exploring the potential of this compound in the context of antidepressant activity has not been established. Further research would be required to investigate if derivatives of this compound could interact with relevant neurological targets like monoamine transporters or receptors. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 87014-29-7 | nih.gov |

| Molecular Formula | C₈H₆F₃NO₃ | wikipedia.org |

| Molecular Weight | 221.14 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Purity | ≥98% | nih.gov |

| Synthesis Method | Palladium-catalyzed C-O cross-coupling | |

| Key Application | Synthetic Intermediate |

Modulators of Biological Receptors (e.g., RXR:PPAR Heterodimers)

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. nih.govnih.gov PPARs function by forming heterodimers with the retinoid X receptor (RXR), another nuclear receptor. nih.govmdpi.com This RXR:PPAR heterodimer complex, when activated by specific ligands, binds to DNA sequences known as peroxisome proliferator response elements (PPREs), thereby modulating the transcription of target genes. mdpi.comembopress.org This signaling pathway is a significant target for drugs aimed at treating metabolic diseases like type 2 diabetes and dyslipidemia. nih.govnih.gov

The development of novel PPAR modulators is an active area of research, focusing on creating molecules that can selectively activate or inhibit the receptor complex to achieve desired therapeutic effects with fewer side effects. nih.gov While direct studies explicitly naming this compound as an RXR:PPAR modulator are not prominent in the literature, its chemical structure is of significant interest. The nitro group is a strong electron-withdrawing group that can be chemically modified, for instance, through reduction to an amine, providing a key point for synthetic elaboration. nih.gov The trifluoroethoxy group can enhance a molecule's lipophilicity and metabolic stability, properties that are important for drug candidates interacting with intracellular targets like nuclear receptors. The core structure of this compound thus serves as a valuable scaffold for the synthesis of new chemical entities designed to interact with biological receptors, including the complex and pharmacologically important RXR:PPAR heterodimers.

Agrochemical Development (e.g., Herbicides, Insecticides)

In the field of agrochemical research, there is a continuous demand for new active ingredients with improved efficacy, selectivity, and environmental profiles. Nitroaromatic compounds have historically been investigated for various bioactivities, including use as herbicides and pesticides. nih.gov The presence of the nitro group can be crucial for the molecule's mode of action. nih.gov Similarly, the incorporation of fluorine atoms, often in the form of trifluoromethyl or trifluoroethoxy groups, is a common strategy in modern agrochemical design to enhance biological activity and stability. google.com

This compound combines both the nitroaromatic feature and a fluorinated substituent, making it a molecule of interest for agrochemical synthesis. It can be used as an intermediate to create a range of more complex derivatives. By modifying the nitro group or by performing reactions on the aromatic ring, chemists can generate novel compounds for screening as potential herbicides or insecticides. The unique electronic properties conferred by its substituents make it a candidate for developing molecules that could target specific biochemical pathways in weeds or pests.

Radiopharmaceutical Development and Imaging

The trifluoroethoxy and nitro-substituted benzene (B151609) core of this compound is highly suitable for applications in medical imaging and metabolic studies through isotopic labeling.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that uses molecules labeled with positron-emitting radioisotopes to visualize and quantify physiological processes in the body. nih.govscripps.edu The development of novel PET radiotracers is essential for diagnosing diseases and understanding drug disposition. nih.govresearchgate.net Fluorine-18 (¹⁸F) is one of the most widely used isotopes for PET due to its convenient half-life and low positron energy. mdpi.combldpharm.com